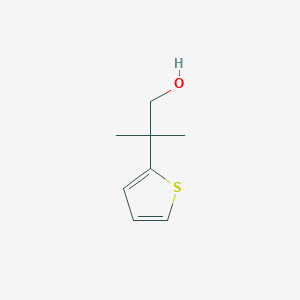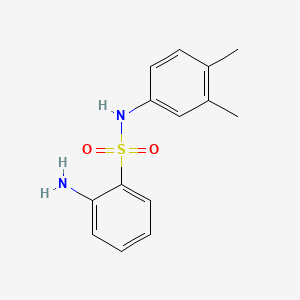
1-Bromo-4-iodo-2,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-iodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzene, featuring bromine and iodine atoms substituted at the 1 and 4 positions, respectively, along with methoxy groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodo-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of 2,5-dimethoxybenzene. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-iodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated compounds and other reduced forms.
Aplicaciones Científicas De Investigación
1-Bromo-4-iodo-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the development of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-iodo-2,5-dimethoxybenzene involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to participate in substitution reactions, forming covalent bonds with nucleophiles. The methoxy groups can influence the electron density of the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
- 1-Bromo-2,5-dimethoxybenzene
- 1-Iodo-2,5-dimethoxybenzene
- 2-Bromo-1,4-dimethoxybenzene
- 4-Bromo-1-iodobenzene
Comparison: 1-Bromo-4-iodo-2,5-dimethoxybenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. The methoxy groups further enhance its chemical properties, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-bromo-4-iodo-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPIBZGULNUJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968992.png)
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)


![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)




![2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2969011.png)
![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)
